

# Tetrahydrothiopyran-4-carbonitrile: A Comprehensive Technical Guide to a Versatile Synthetic Intermediate

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## Compound of Interest

Compound Name: *Tetrahydrothiopyran-4-carbonitrile*

Cat. No.: *B071359*

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## Introduction

**Tetrahydrothiopyran-4-carbonitrile** (THTC) is a saturated heterocyclic compound that has emerged as a pivotal building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a stable thiopyran ring and a versatile nitrile functional group, offers a unique combination of properties that make it an ideal intermediate for constructing complex molecular architectures. The tetrahydrothiopyran moiety is a recognized structural motif in numerous pharmacologically active compounds, where the sulfur atom can influence key properties such as lipophilicity, metabolic stability, and receptor binding affinity.<sup>[1]</sup> The nitrile group serves as a valuable synthetic handle, readily transformable into other critical functional groups like amines and carboxylic acids, thereby providing access to a diverse range of derivatives.<sup>[1]</sup> Furthermore, in medicinal chemistry, the nitrile group can act as a bioisostere for carbonyl or hydroxyl groups and participate in crucial interactions with enzyme active sites, making it a valuable component in the design of novel therapeutic agents, including inhibitors for enzymes like cathepsins and dipeptidyl peptidases.<sup>[1]</sup>

This technical guide provides an in-depth overview of the synthesis, chemical properties, reactivity, and applications of **Tetrahydrothiopyran-4-carbonitrile**, with a focus on its role in drug discovery and development. Detailed experimental protocols, quantitative data, and process diagrams are included to serve as a practical resource for scientists in the field.

## Physicochemical and Safety Data

**Tetrahydrothiopyran-4-carbonitrile** is a compound that requires careful handling due to its potential hazards. The following tables summarize its key properties and safety information.

### Physical and Chemical Properties

Property	Value	Reference
CAS Number	195503-40-3	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>6</sub> H <sub>9</sub> NS	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	127.21 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
IUPAC Name	thiane-4-carbonitrile	<a href="#">[2]</a> <a href="#">[3]</a>
Synonyms	4-cyanothiane, tetrahydro-2H-thiopyran-4-carbonitrile	<a href="#">[2]</a> <a href="#">[3]</a>
Purity	Typically available at 97% or 98%	<a href="#">[2]</a> <a href="#">[4]</a>
InChI Key	DQKVZWAEWJUKAX-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>

### Hazard and Safety Information

Hazard Statement	Precautionary Measures	Reference
Harmful if swallowed, in contact with skin, or if inhaled.	Wash hands thoroughly after handling. Wear protective gloves/clothing/eye protection. Use only in a well-ventilated area.	[5]
Causes skin irritation.	IF ON SKIN: Wash with plenty of soap and water. If irritation occurs, get medical advice.	[5]
Causes serious eye irritation.	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.	[5]
May cause respiratory irritation.	IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.	[5]
Storage	Store in a well-ventilated place. Keep container tightly closed. Store locked up.	[5]
Disposal	Dispose of contents/container to an approved waste disposal plant.	[5]
Incompatible Materials	Strong oxidizing agents, strong acids, strong bases.	[5]

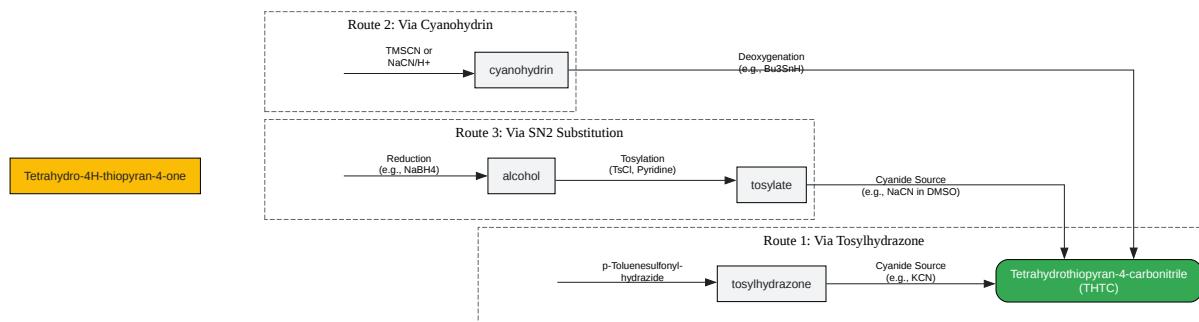
## Synthesis of Tetrahydrothiopyran-4-carbonitrile

The primary and most common precursor for the synthesis of THTC is Tetrahydro-4H-thiopyran-4-one (CAS 1072-72-6).<sup>[1][6]</sup> This ketone is a versatile starting material for

introducing the nitrile functionality at the 4-position of the thiopyran ring.[1] Several synthetic strategies have been developed for this conversion.

## Synthetic Pathways from Tetrahydro-4H-thiopyran-4-one

The conversion of the ketone to the nitrile can be achieved through several established methods in organic chemistry. The most common routes involve the formation of an intermediate such as a cyanohydrin or a tosylhydrazone, or the conversion of the corresponding alcohol to a suitable leaving group followed by nucleophilic substitution.[1]



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**Caption:** Synthetic routes to THTC from Tetrahydro-4H-thiopyran-4-one.

## Experimental Protocol: Synthesis via $\text{S}_{\text{N}}2$ Substitution (Route 3)

This protocol outlines a reliable two-step process starting with the reduction of the ketone to an alcohol, followed by conversion to a tosylate and subsequent nucleophilic substitution with a cyanide salt.[\[1\]](#)

#### Step 1: Reduction to Tetrahydro-2H-thiopyran-4-ol

- In a round-bottom flask, dissolve Tetrahydro-4H-thiopyran-4-one (1.0 eq) in methanol under a nitrogen atmosphere.
- Cool the solution to 0 °C in an ice bath.
- Add sodium borohydride (NaBH<sub>4</sub>) (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
- Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
- Monitor the reaction by Thin Layer Chromatography (TLC).
- Once the reaction is complete, quench by slowly adding 1 M HCl until the pH is ~6-7.
- Remove the methanol under reduced pressure.
- Extract the aqueous residue with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate in vacuo to yield crude Tetrahydro-2H-thiopyran-4-ol, which can often be used in the next step without further purification.

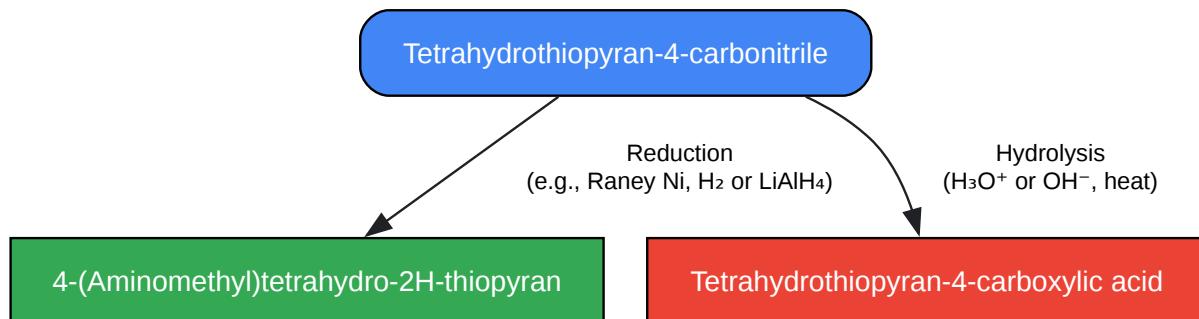
#### Step 2: Tosylation and Cyanation to yield THTC

- Dissolve the crude Tetrahydro-2H-thiopyran-4-ol (1.0 eq) in anhydrous dichloromethane (DCM) in a flask under a nitrogen atmosphere and cool to 0 °C.
- Add pyridine (2.0 eq) followed by the slow addition of p-toluenesulfonyl chloride (TsCl) (1.2 eq).
- Stir the mixture at 0 °C for 30 minutes and then at room temperature overnight.

- Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution, and brine.
- Dry the organic layer over  $\text{Na}_2\text{SO}_4$ , filter, and concentrate to yield the crude tosylate.
- Dissolve the crude tosylate in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
- Add sodium cyanide ( $\text{NaCN}$ ) (1.5 eq) and heat the mixture to 60-80 °C.
- Monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture, pour it into water, and extract with ethyl acetate (3x).
- Combine the organic layers, wash thoroughly with brine, dry over  $\text{Na}_2\text{SO}_4$ , filter, and concentrate.
- Purify the crude product by column chromatography on silica gel to afford pure **Tetrahydrothiopyran-4-carbonitrile**.

## Key Chemical Transformations of THTC

The nitrile group of THTC is the primary site of chemical reactivity, allowing for its conversion into other valuable functional groups. The two most significant transformations are hydrolysis to a carboxylic acid and reduction to a primary amine. These reactions create key intermediates for further synthetic elaboration.[\[1\]](#)



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**Caption:** Major synthetic transformations of THTC.

## Reduction to 4-(Aminomethyl)tetrahydro-2H-thiopyran

The reduction of the nitrile group provides a primary amine, a common functional group in pharmacologically active molecules.

Experimental Protocol: Catalytic Hydrogenation This protocol is adapted from a similar synthesis of 4-aminomethyltetrahydropyran.[7]

- In a stainless steel autoclave, charge **Tetrahydrothiopyran-4-carbonitrile** (1.0 eq), an ammonia-methanol solution (e.g., 20% w/w), and a catalytic amount of Raney Nickel (approx. 15-20% by weight of the nitrile).[7]
- Seal the autoclave and purge it with hydrogen gas.
- Pressurize the vessel with hydrogen to 0.5-0.6 MPa.[7]
- Heat the reaction mixture to 50-60 °C with vigorous stirring.[7]
- Maintain the temperature and pressure for 5-10 hours, monitoring hydrogen uptake.
- After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
- Filter the reaction mixture to remove the Raney Nickel catalyst. Wash the catalyst with methanol.
- Combine the filtrate and washings and concentrate under reduced pressure.
- Purify the resulting crude amine by vacuum distillation to yield 4-(Aminomethyl)tetrahydro-2H-thiopyran as a liquid.

## Hydrolysis to Tetrahydrothiopyran-4-carboxylic acid

Hydrolysis of the nitrile furnishes a carboxylic acid, another crucial functional group for synthesis, for example, in amide bond formation. The hydrolysis can be performed under acidic or basic conditions.[8][9][10]

Experimental Protocol: Acid-Catalyzed Hydrolysis

- In a round-bottom flask, combine **Tetrahydrothiopyran-4-carbonitrile** (1.0 eq) with an aqueous solution of a strong acid, such as 6 M hydrochloric acid (HCl) or 30% sulfuric acid (H<sub>2</sub>SO<sub>4</sub>).
- Heat the mixture to reflux (typically 100-110 °C).
- The reaction proceeds in two stages: first, conversion to the intermediate amide, followed by hydrolysis to the carboxylic acid.<sup>[9][10]</sup> Monitor the reaction by TLC or LC-MS until the starting material and intermediate amide are consumed (typically 4-12 hours).
- Cool the reaction mixture to room temperature and then further in an ice bath.
- The product, Tetrahydrothiopyran-4-carboxylic acid, may precipitate upon cooling. If so, collect the solid by filtration.
- If the product remains in solution, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
- Combine the organic extracts, wash with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Recrystallize the crude product from an appropriate solvent system (e.g., water or ethyl acetate/hexanes) to obtain the pure carboxylic acid.

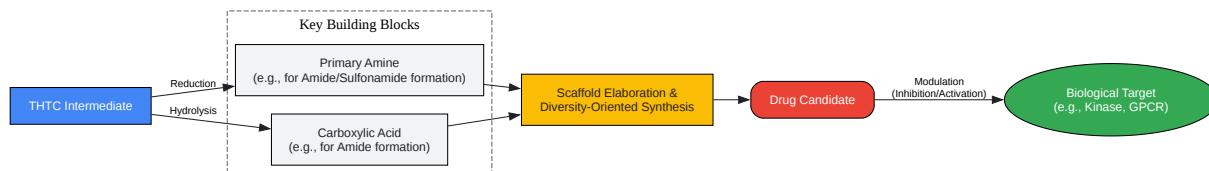
## Applications in Drug Discovery

The true value of THTC lies in its role as a precursor to molecules with therapeutic potential. The tetrahydrothiopyran scaffold offers a three-dimensional geometry that can be advantageous for specific interactions with biological targets.<sup>[1]</sup> Its derivatives, particularly the amine and carboxylic acid, are key building blocks for introducing this scaffold into larger drug candidates.

For instance, the analogous 4-aminomethyltetrahydropyran has been used as a reagent in the development of pyrazoloquinolines as PDE10A inhibitors for treating schizophrenia and in the discovery of selective mTOR kinase inhibitors.<sup>[7]</sup> This highlights the utility of such saturated heterocyclic amines in accessing complex and biologically relevant chemical space.

## Logical Workflow in Scaffold-Based Drug Design

The use of THTC in a drug discovery program can be visualized as a logical workflow, starting from the versatile intermediate and culminating in a potential drug candidate that interacts with a biological target.



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**Caption:** Workflow from THTC intermediate to biological target interaction.

## Conclusion

**Tetrahydrothiopyran-4-carbonitrile** is a highly valuable and versatile intermediate in organic synthesis. Its straightforward preparation from tetrahydro-4H-thiopyran-4-one and the facile conversion of its nitrile group into primary amines and carboxylic acids make it an essential building block for the synthesis of complex molecules. For professionals in drug discovery, THTC provides a reliable route to incorporate the pharmacologically relevant tetrahydrothiopyran scaffold into novel therapeutic candidates, enabling the exploration of new chemical space and the development of next-generation medicines. The protocols and data presented in this guide serve to underscore its utility and provide a practical foundation for its application in the laboratory.

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